molecular formula C16H14ClN5O2 B2918094 N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396850-61-5

N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2918094
CAS No.: 1396850-61-5
M. Wt: 343.77
InChI Key: ZVPNMFZUJZRPBI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a tetrazole-based carboxamide derivative characterized by a 2H-tetrazole core substituted with a 4-methoxyphenyl group at position 2 and a carboxamide-linked 3-chloro-2-methylphenyl moiety at position 3.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-10-13(17)4-3-5-14(10)18-16(23)15-19-21-22(20-15)11-6-8-12(24-2)9-7-11/h3-9H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPNMFZUJZRPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest in the pharmaceutical field due to its potential biological activities, including antimicrobial and anticancer properties. This compound features a unique combination of functional groups that enhance its chemical reactivity and biological profile.

Chemical Structure and Properties

The compound's structure includes a tetrazole ring, which is known for its diverse biological activities. The presence of chloro and methoxy substituents on the phenyl rings contributes to its reactivity and potential pharmacological effects. The molecular formula is C15H14ClN5OC_{15}H_{14}ClN_{5}O, with a molecular weight of 331.74 g/mol.

Property Value
Molecular FormulaC15H14ClN5OC_{15}H_{14}ClN_{5}O
Molecular Weight331.74 g/mol
Purity≥ 95%

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming some conventional antibiotics like ciprofloxacin .

Anticancer Activity

Molecular docking studies suggest that this compound interacts with key proteins involved in cancer pathways, such as TP53 and NF-kappa-B. These interactions may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. For example, studies have reported IC50 values indicating strong cytotoxic effects against various cancer cell lines, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial metabolism and cancer cell survival.
  • Protein Interaction : Binding to proteins like TP53 may restore normal apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a significantly lower MIC compared to standard antibiotics, suggesting enhanced efficacy .
  • Cytotoxicity Against Cancer Cells : In another study, the compound was tested against multiple cancer cell lines (e.g., A-431 and Jurkat cells). The results showed that it had potent cytotoxic effects with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound introduces electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in the analog from . This difference likely impacts lipophilicity and receptor-binding interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide?

  • Methodology : A common approach involves coupling a tetrazole-carboxylic acid derivative with an appropriately substituted aniline. For example, chloroacetyl chloride can be reacted with amino-thiazole intermediates in dioxane using triethylamine as a base to neutralize HCl byproducts . Key steps include dropwise addition of reagents at controlled temperatures (20–25°C) and recrystallization from ethanol-DMF mixtures to purify the product .

Q. How is structural characterization performed for this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied in similar triazole derivatives) resolves stereochemistry . For example, single-crystal X-ray diffraction of analogous carboxamides confirmed bond angles and torsion angles critical for activity .

Q. What analytical techniques ensure purity during synthesis?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with a C18 column (e.g., 5 μm, 250 × 4.6 mm) and UV detection at 254 nm monitors purity. Thin-Layer Chromatography (TLC) using silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) as the mobile phase provides rapid feedback .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodology : Systematic variation of solvents (e.g., dioxane vs. THF), bases (triethylamine vs. DBU), and stoichiometry can optimize yields. For instance, triethylamine in dioxane enhances solubility of intermediates, while increasing the molar ratio of chloroacetyl chloride to 1.2 equivalents reduces unreacted starting material . Kinetic studies via in-situ IR spectroscopy can identify rate-limiting steps, such as acylation or cyclization .

Q. How do structural modifications influence bioactivity in agrochemical or medicinal applications?

  • Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogen groups). In vitro assays (e.g., enzyme inhibition for agrochemical targets like acetylcholinesterase) paired with molecular docking (using software like AutoDock Vina) identify critical interactions, such as hydrogen bonding with tetrazole rings . For example, trifluoromethyl groups in similar compounds enhanced herbicidal activity by improving lipid membrane penetration .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology : Cross-validate assays under standardized conditions (e.g., pH, temperature) to eliminate variability. For instance, discrepancies in IC₅₀ values for receptor binding may arise from differences in cell lines or assay protocols. Meta-analysis of PubChem bioassay data (AID 504850, 602388) can identify consensus targets . Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) confirm mechanism .

Q. What computational strategies predict metabolic stability or toxicity?

  • Methodology : Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism sites. Molecular dynamics simulations (AMBER or GROMACS) assess stability in biological membranes. For example, methoxy groups in the 4-position of the phenyl ring reduce oxidative metabolism, as shown in similar tetrazole derivatives . Toxicity can be predicted via ProTox-II for hepatotoxicity or Ames test simulations .

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